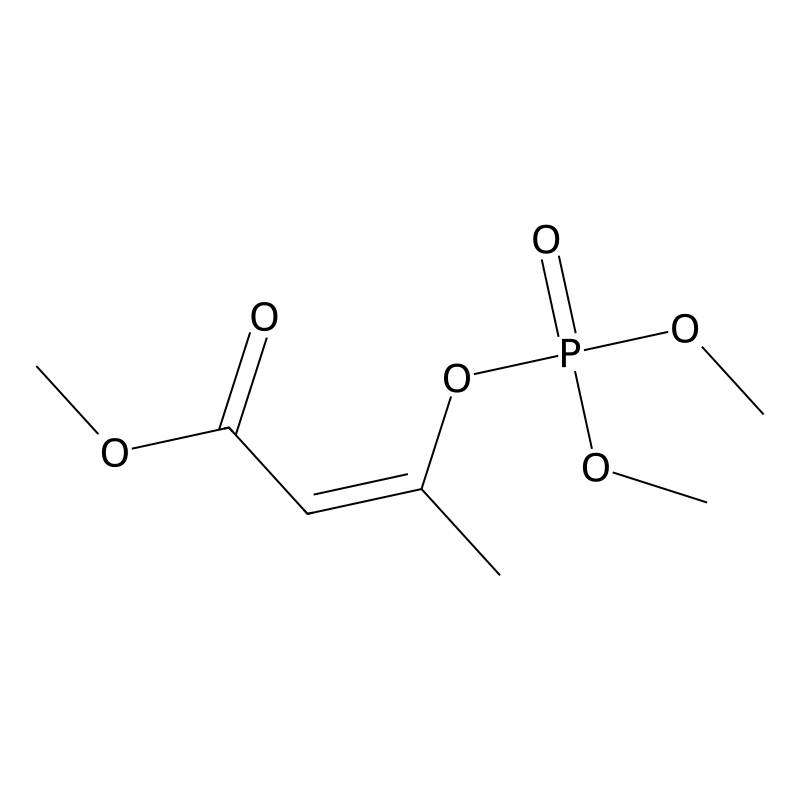

trans-Mevinphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Insecticide Mode of Action Studies

Trans-mevinphos acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in insects. By understanding how this insecticide disrupts the insect's nervous system, researchers can develop more targeted and effective pest control methods. Some studies have utilized trans-mevinphos to investigate the mechanisms of insecticide resistance in various insect populations. PubChem:

Trans-Mevinphos is an organophosphate compound, specifically a stereoisomer of mevinphos, which is a pesticide primarily used for controlling pests in agriculture. Its chemical formula is C₇H₁₃O₆P, and it is characterized by the presence of a double bond between carbon atoms in its butenoate structure. Trans-Mevinphos is known for its potent activity as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in synaptic clefts, which can result in neurotoxic effects in both pests and non-target organisms, including humans .

Mevinphos, including both cis and trans isomers, acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in insects []. AChE is essential for proper nerve function, and its inhibition disrupts the transmission of nerve impulses, leading to paralysis and death of the insect. The cis-isomer binds more tightly to the active site of AChE due to its specific molecular configuration, resulting in its greater potency [].

Physical and Chemical Properties

- Appearance: Light yellow liquid [].

- Melting Point: Not available specifically for trans-mevinphos, but commercial mevinphos mixture melts at 39-41 °C [].

- Boiling Point: Not available specifically for trans-mevinphos, but commercial mevinphos mixture boils at 106-107.5 °C [].

- Solubility: Soluble in water, acetone, benzene, carbon tetrachloride, chloroform, ethyl alcohol, isopropyl alcohol, toluene, and xylene []. Practically insoluble in hexane [].

In laboratory settings, trans-Mevinphos can be synthesized through reactions involving methyl phosphonic dichloride and other organic compounds under controlled conditions .

Trans-Mevinphos exhibits significant biological activity as an insecticide due to its mechanism as a cholinesterase inhibitor. This action disrupts normal neurotransmission by preventing the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors. Symptoms of acute exposure include sweating, muscle spasms, respiratory distress, and potentially fatal outcomes if not treated promptly . Studies have shown that trans-Mevinphos has a high toxicity profile, with a lethal dose for humans estimated to be less than 5 mg/kg .

Trans-Mevinphos can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with acetic acid derivatives under acidic or basic conditions. Another method includes the use of methyl phosphonic dichloride reacted with suitable alcohols or olefins. These synthetic routes allow for the production of both cis- and trans-isomers of mevinphos, with trans-mevinphos being isolated through subsequent purification steps such as distillation or chromatography .

Interaction studies involving trans-Mevinphos have focused on its binding affinity to acetylcholinesterase and other enzymes involved in neurotransmission. Research indicates that trans-mevinphos binds competitively to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft. This mechanism underlies both its insecticidal properties and its potential neurotoxic effects on mammals .

Moreover, studies have indicated that trans-mevinphos may interact with various proteins involved in metabolic pathways, affecting their function and potentially leading to adverse biological effects.

Several compounds share structural similarities with trans-mevinphos, particularly within the class of organophosphates. These include:

- Mevinphos (cis-isomer): Similar structure but different stereochemistry; exhibits comparable biological activity but may differ in toxicity profile.

- Malathion: Another organophosphate insecticide; less toxic than mevinphos but shares similar mechanisms of action.

- Chlorpyrifos: A widely used organophosphate pesticide; known for neurotoxic effects but has been subject to regulatory scrutiny due to health concerns.

- Diazinon: An organophosphate insecticide with similar applications; also acts as a cholinesterase inhibitor.

Comparison TableCompound Structure Type Mechanism of Action Toxicity Level Trans-Mevinphos Organophosphate Acetylcholinesterase inhibitor Very High Mevinphos (cis) Organophosphate Acetylcholinesterase inhibitor High Malathion Organophosphate Acetylcholinesterase inhibitor Moderate Chlorpyrifos Organophosphate Acetylcholinesterase inhibitor High Diazinon Organophosphate Acetylcholinesterase inhibitor Moderate

| Compound | Structure Type | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Trans-Mevinphos | Organophosphate | Acetylcholinesterase inhibitor | Very High |

| Mevinphos (cis) | Organophosphate | Acetylcholinesterase inhibitor | High |

| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Moderate |

| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | High |

| Diazinon | Organophosphate | Acetylcholinesterase inhibitor | Moderate |

Trans-Mevinphos stands out due to its specific stereochemistry and high toxicity compared to similar compounds, making it particularly effective yet hazardous in agricultural applications .

XLogP3

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

298-01-1